3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenon

Übersicht

Beschreibung

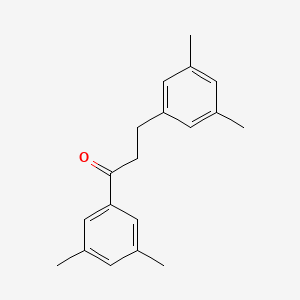

3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a propiophenone core substituted with dimethyl groups at the 3 and 5 positions on both the phenyl and propiophenone rings

Wissenschaftliche Forschungsanwendungen

3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

Industry: It is used in the production of specialty chemicals, including fragrances and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride, such as 3,5-dimethylbenzoyl chloride, and an aromatic compound, such as 3,5-dimethylbenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Another synthetic route involves the use of Grignard reagents. In this method, 3,5-dimethylphenylmagnesium bromide is reacted with 3,5-dimethylbenzoyl chloride to form the desired ketone. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products

Oxidation: The major products of oxidation reactions are carboxylic acids or ketones with additional oxygen-containing functional groups.

Reduction: Reduction reactions yield alcohols as the primary products.

Wirkmechanismus

The mechanism of action of 3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects may be mediated through interactions with specific enzymes or receptors, influencing metabolic pathways or cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone

- 3’,5’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

- 3’,5’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

Uniqueness

3’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is unique due to the symmetrical substitution pattern on both the phenyl and propiophenone rings. This symmetry can influence its reactivity and physical properties, making it distinct from other similar compounds with different substitution patterns.

Biologische Aktivität

3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H18O and features a propiophenone backbone with two methyl groups on both the 3 and 5 positions of the phenyl ring. This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone exhibits notable antimicrobial activity . A study conducted by demonstrated that the compound effectively inhibits the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, a study highlighted that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity .

The biological activity of 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.

- Receptor Binding : It has been suggested that it can bind to estrogen receptors, potentially modulating estrogen signaling pathways which are crucial in hormone-dependent cancers .

Comparative Analysis

To better understand the biological activity of 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone, it is useful to compare it with similar compounds. The following table summarizes some key characteristics:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone | Yes | Yes | Enzyme inhibition, receptor binding |

| 4'-Methylpropiophenone | Moderate | Moderate | Enzyme inhibition |

| 4'-Fluoropropiophenone | Yes | Low | Receptor binding |

Case Studies

- Antimicrobial Study : In a controlled laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts post-treatment, indicating strong antimicrobial potential .

- Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of 3',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage .

Eigenschaften

IUPAC Name |

1,3-bis(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-7-14(2)10-17(9-13)5-6-19(20)18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBCDZSCLFHXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644901 | |

| Record name | 1,3-Bis(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-72-8 | |

| Record name | 1,3-Bis(3,5-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.